molecular formula C18H19N9O4 B12920098 N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine CAS No. 906670-52-8

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine

Cat. No.: B12920098
CAS No.: 906670-52-8
M. Wt: 425.4 g/mol
InChI Key: BFNBQDWOBYWSKD-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic nucleoside derivative designed for advanced research on purinergic signaling. This compound belongs to a class of adenosine receptor ligands where modifications at the C2 position of the adenine ring are known to significantly influence receptor subtype selectivity and functional activity . The structure incorporates a 1,2,3-triazole ring linked to a pyridinyl group, a heterocyclic system frequently employed in medicinal chemistry to develop potent and selective bioactive molecules . Adenosine receptors (ARs), including the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that play critical roles in regulating physiological and pathological processes throughout the body . Researchers extensively investigate ligands like this compound for their potential to modulate these pathways. Selective A2AAR agonists, for instance, have been developed as pharmacological agents for myocardial perfusion imaging, while A2AAR antagonists are approved as a cotherapy for Parkinson's disease and are being actively investigated for cancer immunotherapy . The presence of the triazole-pyridine moiety suggests this compound may act as an antagonist or inverse agonist, similar to other triazole-containing adenosine receptor ligands such as etrumadenant, which is a dual A2A/A2B antagonist in clinical trials for oncology . This molecule is intended for research use only by trained scientists. It is a key tool for probing adenosine receptor function in areas such as: - Neurobiology: Investigating the role of adenosine signaling in movement control and neurodegenerative conditions . - Immuno-oncology: Researching the blockade of adenosine receptors in the tumor microenvironment to enhance anti-tumor immune responses . - Cardiovascular Research: Studying the vasodilatory and cardioprotective effects mediated by adenosine receptors . - Medicinal Chemistry: Serving as a structural scaffold for the design and synthesis of novel receptor-selective ligands . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use.

Properties

CAS No.

906670-52-8

Molecular Formula

C18H19N9O4

Molecular Weight

425.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-yltriazol-1-yl)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H19N9O4/c1-19-15-12-16(26(8-21-12)17-14(30)13(29)11(7-28)31-17)23-18(22-15)27-6-10(24-25-27)9-4-2-3-5-20-9/h2-6,8,11,13-14,17,28-30H,7H2,1H3,(H,19,22,23)/t11-,13-,14-,17-/m1/s1

InChI Key

BFNBQDWOBYWSKD-LSCFUAHRSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)N3C=C(N=N3)C4=CC=CC=N4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)N3C=C(N=N3)C4=CC=CC=N4)N(C=N2)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Biological Activity

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic compound that integrates the structural characteristics of adenosine with a pyridine-substituted triazole moiety. This compound has garnered attention due to its significant biological activity, particularly as an agonist for adenosine receptors. This article delves into its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is renowned for its efficiency in forming triazole compounds. The general steps include:

  • Preparation of Azide and Alkyne Precursors : Synthesize the azide and alkyne derivatives that will participate in the cycloaddition.
  • CuAAC Reaction : Combine the azide and alkyne in the presence of a copper catalyst to yield the triazole structure.
  • Purification : Isolate and purify the final product using techniques such as chromatography.

Biological Activity

This compound exhibits notable biological activity through its interaction with adenosine receptors, particularly the A3 subtype. This interaction has implications for various physiological processes:

The compound acts as an agonist at A3 adenosine receptors, which are implicated in modulating inflammation and cancer cell proliferation. Research indicates that modifications at the triazole position can enhance both affinity and selectivity for specific adenosine receptors.

Binding Affinity

Studies have demonstrated that this compound exhibits enhanced binding affinity compared to traditional adenosine derivatives. This is particularly evident in its ability to modulate adenylate cyclase activity, which is crucial for intracellular signaling pathways.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
N-MethyladenosineMethyl group on nitrogenModerate A3 receptor activity
4-AryltriazolesAryl substitution on triazoleVariable receptor affinity
5-PyridyltriazolesPyridine ring attached to triazoleEnhanced binding to A3 receptor

This compound stands out due to its unique combination of a pyridine moiety and a triazole ring which enhances its biological profile compared to simpler nucleoside analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.
  • Cancer Cell Proliferation : In cell line studies, this compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms.
  • Receptor Selectivity : Binding studies reveal that this compound selectively interacts with A3 adenosine receptors over other subtypes (A1 and A2), highlighting its potential for targeted therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Compound 2ace : 1-Morpholino-3-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propan-1-one
  • Core: Morpholino-propanone backbone.
  • Key Features : Pyridin-2-yl-triazole with a morpholine ring.
  • Physical Properties : Pale yellow oil (89% yield).
  • Differentiation: Lacks the adenosine moiety, which is critical for nucleoside-related biological targets (e.g., adenosine receptors or kinases) .
Compound VI.9 : 4-(4-((5-(Ethylsulfonyl)-2-methoxyphenyl)(methoxycarbonyl)amino)-1H-1,2,3-triazol-1-yl)-2-(pyridin-2-yl)phenyl acetate
  • Core : Aryl acetate with sulfonyl and methoxy substituents.
  • Key Features : Pyridin-2-yl-triazole linked to a sulfonamide-phenyl group.
  • Physical Properties : Pale yellow foam (72% yield, mp 115–157°C).
  • Differentiation : Focuses on sulfonamide and ester functionalities, contrasting with the nucleoside structure of the target compound .
Compound 9a : 4-(4-{[4-(1H-Benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
  • Core: Quinoline-benzimidazole hybrid.
  • Key Features: Triazole bridges a chloroquinoline and benzimidazole group.
  • Differentiation: Designed for antiproliferative activity, unlike the adenosine-based target compound, which may prioritize nucleotide mimicry .
Pyrazole Analog : 2-[4-(4-Methylphenyl)-1H-pyrazol-1-yl]-N-[(3R)-tetrahydro-3-furanyl]adenosine
  • Core: Adenosine with a pyrazole ring.
  • Key Features : Pyrazole instead of triazole linker; molecular weight 493.52.

Key Differentiators of the Target Compound

Adenosine Core: Uniquely positions it for nucleotide-based therapeutic mechanisms, unlike morpholino or benzimidazole derivatives.

N-Methyl Modification : May reduce enzymatic deamination, improving metabolic stability relative to unmodified nucleosides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.